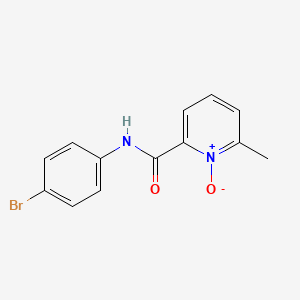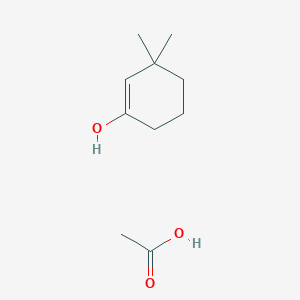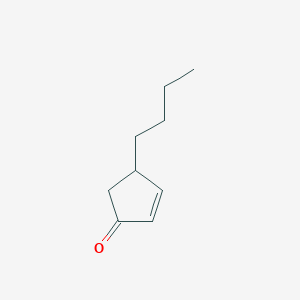
4-Butylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylcyclopent-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with a butyl group attached to the fourth carbon and a ketone functional group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
4-Butylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 4-Butylcyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the cyclopentene ring can undergo various transformations. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacks the ketone and butyl group.
Cyclopentene: An unsaturated cyclic hydrocarbon similar to 4-Butylcyclopent-2-en-1-one but without the butyl group and ketone.
Cyclopentanone: Contains a ketone group but lacks the butyl group and double bond.
Uniqueness
This compound is unique due to the presence of both a butyl group and a ketone functional group on a cyclopentene ring. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
54814-22-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-butylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
IIGNBWMKJHTGGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


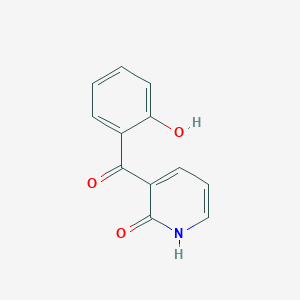
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
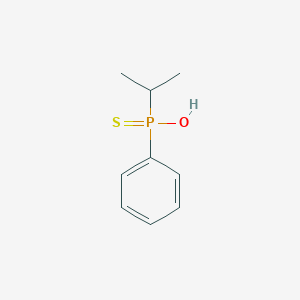
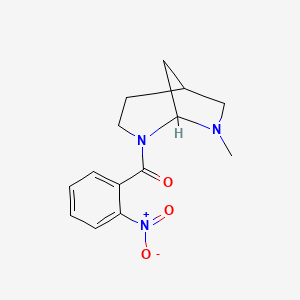
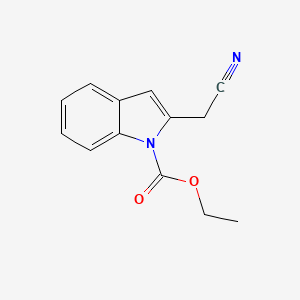
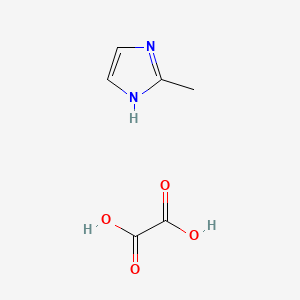
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
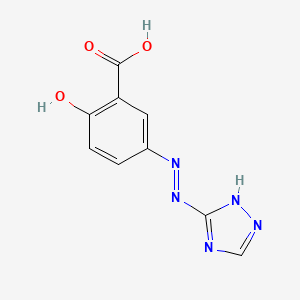
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
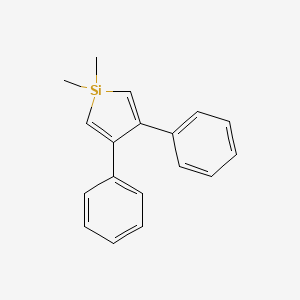
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
